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Abstract
Deep Anterior Lamellar Keratoplasty (DALK) has emerged as a preferred surgical intervention

for advanced keratoconus, offering significant advantages over traditional penetrating

keratoplasty (PK).[1][2] By selectively replacing the diseased corneal stroma while preserving

the patient's own healthy endothelium and Descemet's membrane (DM), DALK mitigates the

risk of endothelial graft rejection, a major cause of graft failure in PK.[1][2][3] This technical

guide provides a comprehensive overview of the DALK procedure for keratoconus, focusing on

the predominant surgical techniques, quantitative clinical outcomes, and detailed experimental

protocols. The content is intended to serve as a resource for researchers, scientists, and

professionals involved in the development of novel therapeutic strategies for corneal diseases.

Introduction
Keratoconus is a progressive, non-inflammatory ectatic disorder of the cornea characterized by

thinning and protrusion, leading to irregular astigmatism and impaired vision.[1] In advanced

stages, when conservative treatments such as glasses or contact lenses fail to provide

adequate visual function, surgical intervention becomes necessary.[1] For decades, penetrating

keratoplasty (PK) was the standard of care. However, the advent of lamellar keratoplasty

techniques, particularly DALK, has revolutionized the surgical management of keratoconus.[1]

[2]
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The primary advantage of DALK lies in its preservation of the host's endothelium, thereby

eliminating the risk of endothelial rejection and reducing the incidence of postoperative

complications such as ocular hypertension.[1][4][5][6] While the procedure is technically more

challenging with a steeper learning curve compared to PK, advancements in surgical

techniques, most notably the "big-bubble" method, have improved success rates and clinical

outcomes.[1]

Surgical Techniques
The goal of DALK is the complete removal of the corneal stroma down to Descemet's

membrane. Two primary techniques are employed to achieve this: the big-bubble technique

and manual dissection.

Big-Bubble Technique
The big-bubble technique, first described by Anwar, is the most popular method for achieving a

Descemetic DALK (D-DALK), where the stroma is completely excised, baring the DM.[7][8]

This technique relies on the forceful injection of air into the deep stroma to create a cleavage

plane between the stroma and Descemet's membrane.[7][8]

Experimental Protocol: Big-Bubble DALK

Donor Tissue Preparation: A full-thickness donor cornea is trephined to the desired diameter

(typically 7.0 to 9.0 mm).[9] The donor endothelium and Descemet's membrane are then

stripped and removed.

Host Cornea Trephination: The host cornea is partially trephined to approximately 80-90% of

its stromal depth.[2][10] The diameter is determined by the extent of the ectasia.

Cannula Insertion: A 27-gauge needle or a specialized cannula (e.g., Fogla cannula) is

inserted into the deep stroma at the base of the trephination and advanced towards the

center of the cornea.[7][10]

Air Injection: Air is forcefully injected into the deep stroma to create a "big bubble" that

separates Descemet's membrane from the overlying stroma.[7][9][11] The formation of a

large, silvery circle indicates a successful bubble formation that has reached beyond the

trephination margins.[11] Two main types of big bubbles can be formed:
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Type 1 Bubble: Air separates the pre-Descemetic layer (Dua's layer) from the deep

stroma. This is the more common and preferred type as it provides additional strength to

the recipient bed.[8]

Type 2 Bubble: Air separates Descemet's membrane from the pre-Descemetic layer.[8]

Anterior Stromal Excision: The anterior stroma overlying the big bubble is excised.[7][11] A

paracentesis may be performed to lower intraocular pressure.[9]

Recipient Bed Preparation: The remaining stromal tissue is carefully removed in quadrants

using scissors, taking care not to rupture Descemet's membrane.[11]

Graft Placement and Suturing: The prepared donor corneal graft is placed on the recipient

bed and sutured into place using interrupted or running sutures (e.g., 10-0 nylon).[7][10]

Manual Dissection Technique
Manual dissection is an alternative technique that can be used as a primary approach or as a

rescue technique when the big-bubble formation is unsuccessful.[12] This method involves a

layer-by-layer removal of the stroma.

Experimental Protocol: Manual Dissection DALK

Initial Trephination and Stromal Debulking: Similar to the big-bubble technique, a partial-

thickness trephination is performed. A significant portion of the anterior stroma is then

manually excised.

Layer-by-Layer Dissection: Using a blade and spatula, the remaining stroma is meticulously

dissected in layers.[13] A peripheral pocket may be created to facilitate the peeling of stromal

tissue.[13]

Groove and Peel Technique: A variation of manual dissection involves creating a deep

circumferential groove at the pre-Descemetic level and then dissecting towards the center to

peel off the remaining stroma.[12][14]

Graft Placement and Suturing: Once the desired depth is reached, the donor graft is sutured

in the same manner as in the big-bubble technique.
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Quantitative Clinical Outcomes
The success of the DALK procedure is evaluated based on several quantitative measures,

including visual acuity, endothelial cell density, corneal thickness, and the incidence of

complications. The following tables summarize data from various studies comparing DALK with

PK and analyzing outcomes of different DALK techniques.

Table 1: Visual and Refractive Outcomes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome
Measure

DALK PK Follow-up Source(s)

Best Corrected

Visual Acuity

(BCVA)

(logMAR)

0.46 ± 0.20 - 1 year [15]

0.44 ± 0.54 - 1 year [16]

0.26 0.18 - [17]

0.54 ± 0.17 0.52 ± 0.14 1 year [18]

20/25 (0.09 ± 0.1

logMAR)
- ~6.4 years [19]

20/32 20/32 30 months [4][5][20]

Spherical

Equivalent (SE)

(Diopters)

-5.65 ± 0.84 - 1 year [15]

-2.6 ± 3.5 - ~6.4 years [19]

Topographic

Astigmatism

(Diopters)

2.78 ± 1.35 - 1 year [15]

2.9 ± 1.3 - ~6.4 years [19]

3.69 ± 2.80 3.66 ± 2.65 - [3]

Maximum

Keratometry

(Kmax)

(Diopters)
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Pre-op 62.1 ± 4.60 - [15]

Post-op (1 year) 49.1 ± 3.10 - [15]

Pre-op 60.7 ± 6.1 - [19]

Post-op 44.4 ± 2.2 - ~6.4 years [19]

Table 2: Endothelial Cell Density (ECD) and Central
Corneal Thickness (CCT)
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Outcome
Measure

DALK PK Follow-up Source(s)

Endothelial Cell

Density (ECD)

(cells/mm²)

Pre-op 2494 ± 382 2494 ± 382 [4][5][20]

Post-op (10

years)
1521 ± 659 - [4][5][20]

Pre-op 2198 ± 373 - [19]

Post-op 2070.5 ± 367.5 - ~6.4 years [19]

Endothelial Cell

Loss (ECL) (%)

21.62% 47.82% 4 years [21]

3.78 ± 2.1% 20.56 ± 10.11% 6 months [18]

~50% lower than

PK
- 10 & 20 years [4]

Central Corneal

Thickness (CCT)

(µm)

Pre-op 334 ± 50 - [22]

Post-op (1

month)
532 ± 62 - [22]

Post-op (1 month

after suture

removal)

517 ± 58 - [22]

Post-op (1 year) 451.6 ± 83.5 525.5 ± 37.1 [18]

Table 3: Complications and Graft Survival
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Complication/Outc
ome

DALK PK Source(s)

Graft Rejection 19.7% 33.5% [17][23]

11.3%

(stromal/epithelial)
- [19]

Suture-Related

Complications
72% 48.6% [17][23]

Conversion to PK 15% - [15]

Postoperative Ocular

Hypertension
Lower incidence Higher incidence [4][5][6][20]

Graft Survival (10

years)
97.0% 96.4% [4][6]

Graft Survival (20

years)
97.0% 94.9% [4][6]

Higher-Order Aberrations
Higher-order aberrations (HOAs) are complex refractive errors that can affect the quality of

vision. Studies have shown that the optical quality of the anterior corneal surface is significantly

better after DALK compared to PK.[24][25] Total HOAs from the anterior corneal surface are

significantly lower in DALK eyes.[24][25] However, the total HOAs from the posterior corneal

surface are comparable between postoperative groups.[24][25] Postoperative corneal HOAs,

particularly from the anterior surface, are significantly correlated with worse visual acuity after

DALK.[16]

Signaling Pathways and Future Directions
While the surgical techniques for DALK are well-established, research into the underlying

biological processes of corneal wound healing and nerve regeneration following the procedure

is ongoing. Understanding the signaling pathways involved in keratocyte activation, stromal

remodeling, and re-innervation could lead to the development of novel therapeutic agents to

improve visual outcomes and reduce complications. For instance, modulating inflammatory
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pathways could potentially reduce interface haze, a known complication of lamellar

keratoplasty. Further investigation into the role of growth factors and neurotrophic factors in

promoting corneal nerve regeneration could lead to improved corneal sensitivity and a

reduction in dry eye symptoms post-surgery.
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Caption: Workflow of the DALK Big-Bubble Technique.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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